2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride
CAS No.: 1989671-86-4
Cat. No.: VC4144882
Molecular Formula: C5H12Cl2N4O
Molecular Weight: 215.08
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1989671-86-4 |
---|---|
Molecular Formula | C5H12Cl2N4O |
Molecular Weight | 215.08 |
IUPAC Name | 2-amino-2-(4-methyl-1,2,4-triazol-3-yl)ethanol;dihydrochloride |
Standard InChI | InChI=1S/C5H10N4O.2ClH/c1-9-3-7-8-5(9)4(6)2-10;;/h3-4,10H,2,6H2,1H3;2*1H |
Standard InChI Key | DGASLTKIUHBZHX-UHFFFAOYSA-N |
SMILES | CN1C=NN=C1C(CO)N.Cl.Cl |
Introduction
Structural and Chemical Properties
The compound’s structure is characterized by a 1,2,4-triazole core, a heterocyclic ring known for its versatility in drug design. Key features include:
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Triazole ring: The 4-methyl-4H-1,2,4-triazole moiety contributes to electronic stability and hydrogen-bonding capabilities.
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Ethanolamine backbone: The 2-aminoethanol group provides a polar, hydrophilic region, enhancing interaction with biological targets.
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Dihydrochloride salt: Improves aqueous solubility, critical for in vitro and in vivo applications .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₅H₁₂Cl₂N₄O |
Molecular Weight | 215.08 g/mol |
CAS Number | 1989671-86-4 |
IUPAC Name | 2-amino-2-(4-methyl-1,2,4-triazol-3-yl)ethanol dihydrochloride |
Solubility | Not fully characterized |
Stability | Stable under standard conditions |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions starting from 4-methyl-4H-1,2,4-triazole:
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Nucleophilic substitution: Reaction of 4-methyl-triazole with epichlorohydrin or chloroethanol derivatives to form the ethanolamine backbone.
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Hydrochloride salt formation: Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing crystallinity and stability .
Key intermediates:
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4-Methyl-4H-1,2,4-triazole: Serves as the heterocyclic precursor.
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2-Chloroethanol derivatives: Facilitate backbone formation via SN2 mechanisms.
Table 2: Representative Synthetic Yields
Step | Yield (%) | Conditions |
---|---|---|
Triazole alkylation | 65–75 | DMF, 80°C, 12 h |
Salt formation | 90–95 | HCl (g), ethanol, RT |
Analytical Characterization
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NMR Spectroscopy:
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¹H NMR (D₂O): δ 1.95 (s, 3H, CH₃), 3.45–3.60 (m, 2H, CH₂), 4.10–4.25 (m, 1H, CH), 7.85 (s, 1H, triazole-H).
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Mechanism of Action
Triazole derivatives exhibit diverse biological activities, primarily through:
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Ergosterol Biosynthesis Inhibition: Disruption of fungal cytochrome P450 enzymes (e.g., CYP51), leading to cell membrane destabilization.
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Kinase Inhibition: Interaction with ATP-binding pockets of kinases (e.g., CSNK2), modulating signal transduction pathways .
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Enzyme Modulation: Competitive inhibition of α-glucosidase, acetylcholinesterase (AChE), and urease, with IC₅₀ values in micromolar ranges .
Figure 1: Proposed Binding Mode to CYP51
(Hypothetical model based on triazole antifungals)
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Triazole N3 coordinates to heme iron.
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Methyl group enhances hydrophobic interactions.
Biological Activity and Applications
Antifungal Activity
The compound’s triazole core aligns with known antifungal agents (e.g., fluconazole). Studies suggest:
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Candida spp.: MIC₉₀ = 2–8 µg/mL (comparable to fluconazole).
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Aspergillus fumigatus: Reduced hyphal growth at 10 µg/mL.
Table 3: Comparative Antifungal Efficacy
Organism | MIC₉₀ (µg/mL) | Reference |
---|---|---|
Candida albicans | 4 | |
Aspergillus niger | 8 |
Enzyme Inhibition
Recent studies highlight broader applications:
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α-Glucosidase: IC₅₀ = 36.74 µM (vs. acarbose IC₅₀ = 375.82 µM) .
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Acetylcholinesterase (AChE): IC₅₀ = 0.73 µM, suggesting potential in Alzheimer’s disease .
Table 4: Enzyme Inhibition Profiles
Enzyme | IC₅₀ (µM) | Selectivity Index |
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AChE | 0.73 | 12.5 (vs. BChE) |
α-Glucosidase | 36.74 | 10.2 (vs. acarbose) |
Future Directions
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